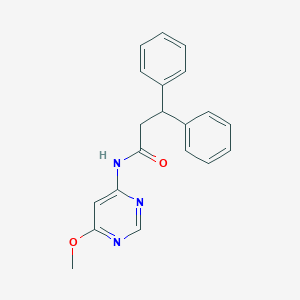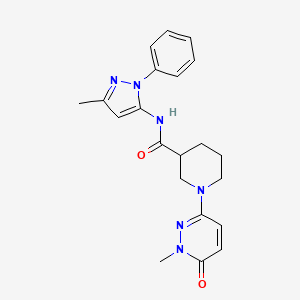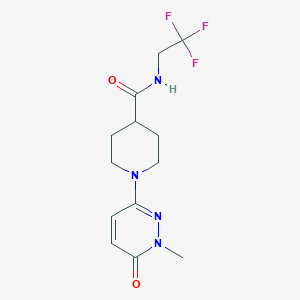
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide has been widely used in various scientific research applications due to its low toxicity and wide range of applications. It has been used in biochemical studies to study the effects of various compounds on protein folding, protein-protein interactions, and enzyme kinetics. It has also been used in pharmacological studies to study the effects of various drugs on the central nervous system. In addition, this compound has been used in physiological studies to study the effects of various compounds on the cardiovascular system, the endocrine system, and the immune system.
作用機序
Target of Action
The primary target of N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on rapid cell division for their growth .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The compound exhibits superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It significantly inhibits the growth of these cell lines, demonstrating its potential as an effective anticancer agent .
実験室実験の利点と制限
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to use in a variety of laboratory experiments. Another advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. One limitation of this compound is that it is relatively slow to act, making it difficult to use in time-sensitive experiments. In addition, its effects are often short-lived, making it difficult to use in long-term experiments.
将来の方向性
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide has a wide range of potential applications in the scientific research and laboratory setting. In the future, it could be used to study the effects of various compounds on protein folding, protein-protein interactions, and enzyme kinetics. In addition, it could be used to study the effects of various drugs on the central nervous system, the cardiovascular system, the endocrine system, and the immune system. It could also be used to study the effects of various hormones on the body, such as adrenaline, cortisol, and testosterone. Finally, it could be used to study the effects of various compounds on gene expression and membrane structure and function.
合成法
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide can be synthesized in a two-step process. The first step involves the reaction of pyrimidine with 3,3-diphenylpropanamide to form the desired product. The second step involves the oxidation of the pyrimidine ring with 6-methoxypyrimidine to yield the desired compound. This method has been used to synthesize a variety of this compound derivatives, including those with different substituents on the pyrimidine ring.
生化学分析
Biochemical Properties
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can influence the expression of specific genes, thereby affecting the overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression, thereby affecting the overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in specific pathways, leading to altered metabolic states. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions are important for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-20-13-18(21-14-22-20)23-19(24)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISVTIBJCVIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B6504977.png)
![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)

![ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B6504992.png)

![2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505001.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)
![3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6505026.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6505031.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6505040.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B6505048.png)
![3-{[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6505057.png)